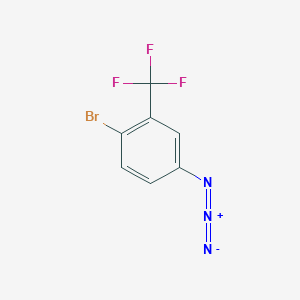
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine is an organic compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine typically involves the reaction of 3-(pyrrolidin-1-yl)benzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine forms.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity due to its structural properties, while the benzyl and ethanamine groups contribute to the overall pharmacophore, facilitating interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(3-(Piperidin-1-yl)benzyl)ethanamine
- n-(3-(Morpholin-1-yl)benzyl)ethanamine
- n-(3-(Pyrrolidin-1-yl)phenyl)ethanamine
Uniqueness
n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties that can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may have different heterocyclic rings, such as piperidine or morpholine.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
N-[(3-pyrrolidin-1-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-14-11-12-6-5-7-13(10-12)15-8-3-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3 |
Clé InChI |
HEPWNYPPUXYLFJ-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC(=CC=C1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


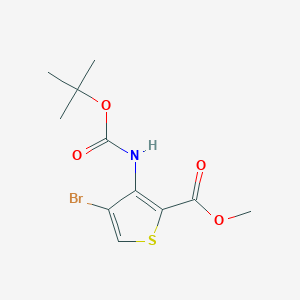

![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
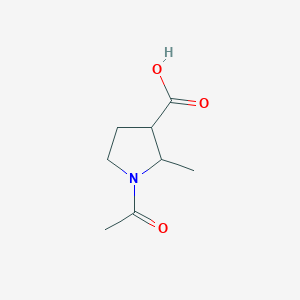

![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
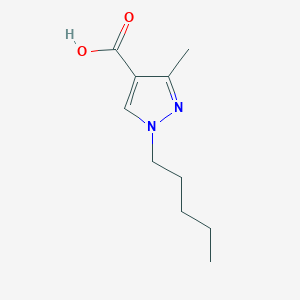
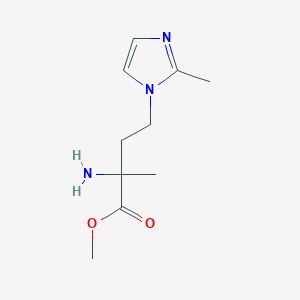
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
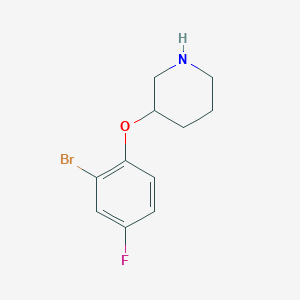
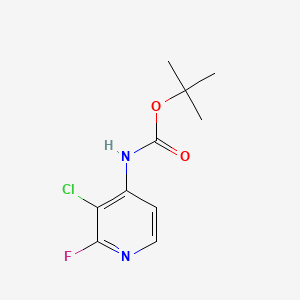
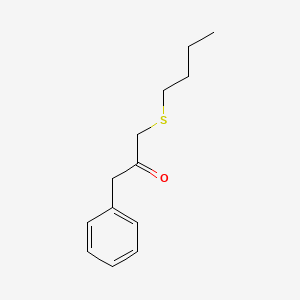
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
